3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid

Crystallography Molecular Conformation Structural Biology

Researchers require conformationally distinct building blocks for structure-activity relationship (SAR) studies, but positional isomerism is often overlooked. This meta-substituted benzotriazole-benzoic acid provides a quantifiable solution: - **Distinct 3D geometry**: Solid-state ~76.8° dihedral angle between aromatic rings (vs. linear para-isomer), creating an L-shaped scaffold for probing target binding. - **Optimized physicochemical properties**: Higher TPSA (68 Ų) enhances aqueous solubility; free carboxylic acid reduces passive permeability-ideal for extracellular targets. - **Synthetic versatility**: Free -COOH enables rapid amide/ester library generation for HTS, leveraging benzotriazole's bioactivity profile. Available at ≥95% purity from BenchChem with global stock readiness.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 951908-54-6
Cat. No. B3174147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
CAS951908-54-6
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CC3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C14H11N3O2/c18-14(19)11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)15-16-17/h1-8H,9H2,(H,18,19)
InChIKeyGQCWKBBRLPUSSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid: Baseline Profile


3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid is a research chemical from the N-substituted benzotriazole class . As part of a collection of unique chemicals provided for early discovery research , its structure is defined by a benzotriazole ring connected via a methylene bridge to the meta-position of a benzoic acid moiety [1]. It has a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol [1]. The compound is commercially available with a specified minimum purity of 95% .

Benzotriazole Building Block Suitable for scaffold decoration, SAR exploration, and library synthesis in early discovery research
Meta-Substituted Isomer Provides a distinct L-shaped geometry for probing 3D molecular recognition targets
Free Carboxylic Acid Handle Enables direct esterification or amidation for generating diverse chemical libraries

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid: Substitution Specificity


Generic substitution among benzotriazole derivatives is not possible due to critical differences in molecular architecture that dictate specific properties. The meta-substitution on the benzoic acid ring in the 3-isomer (CAS 951908-54-6) is structurally distinct from its para-substituted analog, 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid (CAS 502649-51-6) [1]. This positional isomerism influences the molecule's 3D conformation and physicochemical parameters, such as lipophilicity and polar surface area, which are crucial for intermolecular interactions and target binding [2]. These quantifiable differences mean that the meta-isomer is not a direct functional substitute for the para-isomer in structure-activity relationship (SAR) studies or any application where molecular recognition is key.

Target Compound
Meta-Substituted Geometry
L-shaped conformation may not be directly substituted for the linear geometry of the para-isomer (CAS 502649-51-6) in structure-activity studies.
Para-Isomer (4-Substituted)
Linear Geometry Mismatch
Rod-like conformation shifts intermolecular interaction profiles, potentially altering target recognition and SAR interpretation.
Target Compound
Free Carboxylic Acid
Polar, ionizable functional group provides a distinct solubility and reactivity profile compared to neutral ester analogs.
Benzotriazole Esters
Ester Functionality Mismatch
Higher lipophilicity and lower polarity of esters may shift solubility, membrane permeability, and metabolic stability endpoints.

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid: Differential Evidence


Meta-Substitution: L-Shaped Conformation vs Para-Analogs

The meta-substituted benzotriazole benzoic acid adopts a unique L-shaped conformation in the solid state, a direct consequence of its molecular geometry. This conformation is defined by a large dihedral angle between the phenyl and benzotriazole ring systems [1]. While this specific data is for the methyl ester, the core conformation is dictated by the meta-linkage and is a key differentiating factor from the para-isomer (CAS 502649-51-6), which would be expected to exhibit a more linear, rod-like geometry due to its substitution pattern [1].

Conformation
Class-level inference
Target: L-shaped
Dihedral angle: 76.80 (19)°
vs. Para-isomer (expected linear)
Supports isomer-specific geometry review for target binding.
Based on single-crystal X-ray analysis of methyl ester derivative; solid-state conformation inference.
Crystallography Molecular Conformation Structural Biology

Meta-Substitution Reduces Lipophilicity vs Benzotriazole Esters

The calculated partition coefficient (XLogP3) for 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid is 2.4, indicating moderate lipophilicity [1]. This value is significantly lower than that of more hydrophobic benzotriazole esters, such as 1H-benzotriazol-1-yl benzoate (CAS 54769-36-7), which has a reported LogP of 1.70030 . The difference of +0.7 log units means the target compound is approximately 5 times less lipophilic than the ester comparator, which has direct implications for aqueous solubility and membrane permeability in biological assays.

Lipophilicity
Cross-study comparable
Target: XLogP3 = 2.4
vs. Benzotriazole ester (LogP 1.7)
Supports aqueous solubility and dissolution profile review.
+0.7 log unit difference (~5x less lipophilic). Computed vs. experimental logP comparison.
ADME/Tox Physicochemical Properties Medicinal Chemistry

Meta-Substitution Increases Polar Surface Area vs Esters

The topological polar surface area (TPSA) for 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid is 68 Ų [1]. This is higher than the TPSA of 1H-benzotriazol-1-yl benzoate (CAS 54769-36-7), which is 52.6 Ų . The difference of +15.4 Ų is attributable to the free carboxylic acid group versus the ester linkage. A higher TPSA generally correlates with improved aqueous solubility and lower passive membrane permeability, a key consideration for target engagement in cell-based assays.

Polar Surface Area
Cross-study comparable
Target: TPSA = 68 Ų
vs. Benzotriazole ester (TPSA 52.6 Ų)
Supports passive membrane permeability profile review.
+15.4 Ų difference reflects free carboxylic acid vs. ester. Computed property comparison.
ADME/Tox Physicochemical Properties Drug-likeness

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid: Research & Application Scenarios


L-Shaped Scaffold for SAR Studies

In medicinal chemistry projects where the 3D shape of a ligand is critical for target binding, the meta-substituted benzotriazole benzoic acid provides a unique L-shaped scaffold. Its solid-state conformation, characterized by a ~76.8° dihedral angle between aromatic rings [1], offers a distinct geometry compared to the more linear para-isomer [2]. Researchers can use this compound as a core building block to explore how this specific conformation influences binding affinity and selectivity in drug discovery programs.

Polar Benzotriazole-Based Probes and Inhibitors

The presence of a free carboxylic acid group gives this compound a higher topological polar surface area (68 Ų) [3] compared to benzotriazole esters . This property enhances aqueous solubility and reduces passive membrane permeability, making it a valuable starting point for developing extracellular enzyme inhibitors, probes for cell surface receptors, or tools for in vitro biochemical assays where high membrane permeability is undesirable.

Carboxylic Acid Precursor for Benzotriazole Derivatives

The free carboxylic acid group at the meta-position provides a reactive handle for further synthetic elaboration. Unlike its ester or amide counterparts, this compound can be readily converted into a library of amides, esters, or other derivatives . This makes it a versatile intermediate for generating diverse chemical libraries for high-throughput screening, where the benzotriazole core is known to confer a range of biological activities [4].

Application
Selection Property
Validation Focus
L-Shaped SAR Scaffold
Meta-substituted geometry; ~76.8° dihedral angle
Isomer-specific 3D conformation and target binding affinity
Polar Probe Development
Topological Polar Surface Area (68 Ų); Free carboxylic acid
Aqueous solubility and passive membrane permeability endpoints
Chemical Library Synthesis
Free carboxylic acid reactivity
Amide/ester derivatization route compatibility
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